molecular formula C16H20N2O6 B6264764 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate CAS No. 87981-03-1

2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate

Cat. No. B6264764
CAS RN: 87981-03-1
M. Wt: 336.3
InChI Key:
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Description

2,5-Dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate (DDPO) is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the pyrrolidinone family and has been used in various fields, including biochemistry and physiology. The unique properties of DDPO make it an attractive molecule for research purposes.

Scientific Research Applications

2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate has been used in various scientific research applications, such as biochemistry and physiology. It has been used to study the structure and function of proteins, as well as the mechanism of action of various enzymes. Additionally, 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate has been used to study the biochemical and physiological effects of various drugs. It has also been used to study the structure and function of DNA and RNA, as well as the mechanism of action of various hormones.

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate is not well understood. However, it is believed that the compound binds to proteins and enzymes, altering their structure and function. Additionally, it is believed that 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate can interact with DNA and RNA, altering their structure and function as well.
Biochemical and Physiological Effects
2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the breakdown of proteins, as well as the activity of enzymes involved in the synthesis of proteins. Additionally, 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate has been shown to alter the structure and function of proteins, as well as the structure and function of DNA and RNA.

Advantages and Limitations for Lab Experiments

The use of 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate in laboratory experiments has several advantages. It is a synthetic compound, so it is easy to obtain and store. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to using 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate in laboratory experiments. For example, its mechanism of action is not well understood and it can interact with proteins and enzymes in unpredictable ways.

Future Directions

There are several potential future directions for research involving 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate. For example, further research could be done to better understand the mechanism of action of the compound. Additionally, further research could be done to explore the effects of 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate on proteins, enzymes, DNA, and RNA. Additionally, research could be done to explore the potential therapeutic applications of 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate, such as its potential use as an anti-cancer drug. Finally, further research could be done to explore the potential toxicity of 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate and its potential side effects.

Synthesis Methods

2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate can be synthesized through a variety of methods, including the reaction of pyrrolidinone with an acid, the reaction of a pyrrolidinone and an alkyl halide, and the reaction of an alkyl halide and a pyrrolidinone derivative. The most common method for synthesizing 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate is the reaction of a pyrrolidinone and an alkyl halide. This reaction involves the formation of a pyrrolidinone intermediate, which is then reacted with an alkyl halide to form the desired product. The reaction is typically carried out in an inert atmosphere and at elevated temperatures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate' involves the reaction between 2,5-dioxopyrrolidine and 8-bromo-1-octanol, followed by the reduction of the resulting ester with sodium borohydride and the subsequent reaction with 2,5-dioxopyrrole.", "Starting Materials": [ "2,5-dioxopyrrolidine", "8-bromo-1-octanol", "sodium borohydride", "2,5-dioxopyrrole" ], "Reaction": [ "Step 1: 2,5-dioxopyrrolidine and 8-bromo-1-octanol are reacted in the presence of a base such as potassium carbonate to form the ester 8-(2,5-dioxopyrrolidin-1-yl)octanoate.", "Step 2: The resulting ester is then reduced with sodium borohydride in a solvent such as ethanol to form the corresponding alcohol.", "Step 3: The alcohol is then reacted with 2,5-dioxopyrrole in the presence of a dehydrating agent such as thionyl chloride to form the final compound, 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate." ] }

CAS RN

87981-03-1

Product Name

2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate

Molecular Formula

C16H20N2O6

Molecular Weight

336.3

Purity

95

Origin of Product

United States

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